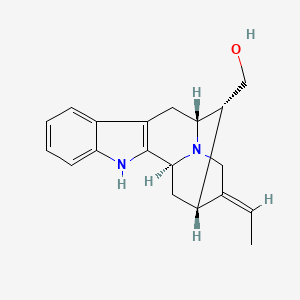
Sarpagan-17-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-deoxysarpagine is an indole alkaloid that is sarpagan bearing a hydroxy group at position 17. It is an indole alkaloid, a primary alcohol and a tertiary amino compound. It derives from a sarpagan.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Sarpagan-17-ol has been identified as a key compound in the study of indole alkaloids, which are known for their diverse biological activities. This compound is primarily derived from plants in the Rauvolfia genus, which are recognized for their medicinal properties.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases. For instance, a study measuring the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity found that this compound had an IC50 value indicating strong antioxidant potential .
Anti-inflammatory Properties
This compound has also shown promise as an anti-inflammatory agent. A study involving the methanolic extract of Rauvolfia densiflora highlighted the presence of this compound among other bioactive compounds with potential non-steroidal anti-inflammatory drug (NSAID) applications . The extract's efficacy was evaluated through various in vitro methods, confirming its therapeutic potential.
Biosynthesis and Enzymatic Pathways
The biosynthetic pathways leading to the production of this compound involve complex enzymatic reactions. Recent studies have focused on the role of specific enzymes in the conversion of precursor compounds into Sarpagan-type alkaloids.
Enzyme Characterization
The enzyme Sarpagan bridge enzyme (SBE) has been implicated in the cyclization and aromatization processes that yield this compound from its precursors. Research has shown that this enzyme operates through substrate-controlled mechanisms, influencing the stereochemistry of the resulting alkaloids . Understanding these pathways is crucial for biotechnological applications aimed at enhancing alkaloid production.
Genetic Engineering Approaches
Advancements in genetic engineering have enabled researchers to manipulate biosynthetic pathways to increase yields of Sarpagan-type alkaloids, including this compound. Techniques such as virus-induced gene silencing (VIGS) have been employed to elucidate the functions of genes involved in alkaloid biosynthesis .
Pharmacological Applications
The pharmacological potential of this compound extends beyond its antioxidant and anti-inflammatory properties.
Antimicrobial Activity
Studies have indicated that Sarpagan derivatives possess antimicrobial properties. For example, extracts containing this compound have been tested against various pathogens, demonstrating significant inhibitory effects . This suggests potential applications in developing new antimicrobial agents.
Antiparasitic Effects
Research has also explored the antiparasitic effects of compounds derived from Rauvolfia species, including this compound. In vitro studies have shown promising results against trypanosomiasis, highlighting the need for further investigation into its therapeutic potential against parasitic diseases .
Data Tables
| Application Area | Activity Type | Reference |
|---|---|---|
| Antioxidant Activity | DPPH Scavenging | |
| Anti-inflammatory | NSAID Potential | |
| Antimicrobial Activity | Pathogen Inhibition | |
| Antiparasitic Effects | Trypanosomal Activity |
Case Studies
- Antioxidant Efficacy : A study conducted on Rauvolfia caffra revealed that fractions containing Sarpagan derivatives exhibited high DPPH scavenging activity with IC50 values indicating strong antioxidant capacity .
- Anti-inflammatory Research : The methanolic leaf extract of Rauvolfia densiflora demonstrated significant anti-inflammatory effects in vitro, attributed to the presence of this compound among other bioactive compounds .
- Biosynthetic Pathway Elucidation : Investigations into the biosynthesis of Sarpagan-type alkaloids using VIGS techniques provided insights into the genetic regulation of enzymes involved in producing this compound .
Eigenschaften
Molekularformel |
C19H22N2O |
|---|---|
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
[(1S,12R,13R,14R,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol |
InChI |
InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2-/t13-,15+,17+,18-/m0/s1 |
InChI-Schlüssel |
VXTDUGOBAOLMED-HDFJDURCSA-N |
Isomerische SMILES |
C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@H]2CC4=C3NC5=CC=CC=C45)CO |
Kanonische SMILES |
CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















